molecular formula C15H20O5 B583827 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate CAS No. 1346603-05-1

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

Cat. No.: B583827
CAS No.: 1346603-05-1
M. Wt: 280.32
InChI Key: WIXOVOWSUCEDGS-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Stereoelectronic Properties

The molecular structure of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate comprises three distinct functional regions:

  • Benzoate Core : A planar aromatic ring with a carboxylic ester group, where the carbonyl oxygen adopts sp² hybridization.
  • Isopropoxyethyl Ester : A branched ether linkage (C-O-C) with a chiral center at the isopropyl group.
  • 2,3-Epoxypropoxy Substituent : A strained three-membered oxirane ring with two adjacent oxygen atoms.
Key Geometric Features:
Region Bond Angles Bond Lengths Electronic Effects
Benzoate Carbonyl C=O: 180° (planar) C=O: ~1.20 Å Electron-withdrawing resonance
Isopropoxyethyl Ester C-O-C: ~110° C-O: ~1.43 Å Steric hindrance from branched chain
Epoxy Ring C-O-C: ~60° (strained) C-O: ~1.44 Å Ring strain enhances reactivity

The isopropoxyethyl group introduces steric bulk, while the epoxy ring’s strain contributes to electrophilic character. Computational studies suggest that the benzoate’s conjugated π-system stabilizes adjacent substituents through resonance.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR Spectral Data (in CDCl₃):

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons (ortho to COO) 7.80–7.90 dd 2H
Aromatic protons (meta to COO) 6.90–7.10 t 2H
Isopropoxyethyl (CH₃)₂CH 1.10–1.20 septet 6H
Epoxy CH₂ groups 3.50–3.70 m 2H
Ether O-CH₂-CH₂-O 4.10–4.30 t 4H

¹³C NMR Key Peaks :

  • Carbonyl Carbon : ~168 ppm (ester C=O)
  • Epoxy Carbon : ~50–55 ppm (C-O-C)
  • Aromatic Carbons : 120–130 ppm (C₁-C₄)

These data align with analogous benzoate esters, confirming the compound’s structural integrity.

Infrared (IR) Spectroscopy

Characteristic Absorption Bands :

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (ester) 1720–1715 Strong asymmetric stretch
C-O (ether) 1100–1250 Asymmetric and symmetric stretching
Epoxy C-O-C 1250–1300 Ring-opening vibrations
Aromatic C-H (sp²) 3000–3100 Stretching (weak)

The absence of O-H stretches confirms the ester is fully deprotonated, and the epoxy’s characteristic peaks validate its reactivity.

Mass Spectrometry (MS)

Electron Ionization (EI) Fragmentation :

Fragment m/z Relative Abundance (%)
[M]⁺ (C₁₅H₂₀O₅) 280 10
[M - H₂O]⁺ 262 25
[M - (CH₃)₂CH-OCH₂CH₂]⁺ 180 70
[Benzoate Anion]⁻ 137 100

The base peak at m/z 137 corresponds to the benzoate anion (C₇H₅O₂⁻), confirming the ester’s stability under high-energy conditions.

Crystallographic Analysis and Solid-State Packing

While direct crystallographic data for this compound is limited, insights can be drawn from analogous structures:

Packing Motifs
  • Hydrogen Bonding : The ester oxygen may form intermolecular hydrogen bonds with adjacent substituents, though steric hindrance from the isopropoxyethyl group likely limits this.
  • π-Stacking : Aromatic rings may adopt offset stacking interactions, stabilized by van der Waals forces.
  • Epoxy Ring Strain : The strained oxirane ring could induce local distortions, favoring amorphous phases or disordered crystals.
Theoretical Modeling

Density Functional Theory (DFT) calculations predict:

  • Molecular Conformation : The benzoate and epoxy groups adopt a trans arrangement to minimize steric clashes.
  • Solid-State Density : ~1.2–1.3 g/cm³, consistent with ether-rich organic compounds.

Properties

CAS No.

1346603-05-1

Molecular Formula

C15H20O5

Molecular Weight

280.32

IUPAC Name

2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3

InChI Key

WIXOVOWSUCEDGS-UHFFFAOYSA-N

SMILES

CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Analysis

Synthesis of 4-(2,3-Epoxypropoxy)benzoic Acid

The epoxypropoxy group is introduced via glycidylation of 4-hydroxybenzoic acid. A representative procedure involves:

Reagents :

  • 4-Hydroxybenzoic acid
  • Epichlorohydrin (1.2–1.5 equivalents)
  • Sodium hydroxide (1.0 equivalent)
  • Solvent: Water or ethanol/water mixture

Procedure :

  • Dissolve 4-hydroxybenzoic acid in aqueous NaOH.
  • Add epichlorohydrin dropwise under vigorous stirring at 0–5°C.
  • Warm to room temperature and stir for 12–24 hours.
  • Acidify with HCl to precipitate the product.

Critical Parameters :

  • Temperature Control : Excess heat promotes epichlorohydrin hydrolysis, reducing yield.
  • Stoichiometry : Epichlorohydrin in excess ensures complete reaction but requires purification to remove unreacted reagent.

Yield : 60–75% (theoretical maximum limited by competing hydrolysis).

Esterification with 2-Isopropoxyethanol

The epoxy-containing benzoic acid is esterified with 2-isopropoxyethanol. Two common methods are compared:

Method A: Acid-Catalyzed Esterification

Reagents :

  • 4-(2,3-Epoxypropoxy)benzoic acid
  • 2-Isopropoxyethanol (1.5 equivalents)
  • Sulfuric acid (catalytic, 0.1 equivalents)
  • Solvent: Toluene

Conditions :

  • Reflux at 110°C for 6–8 hours.
  • Water removal via Dean-Stark trap.

Yield : 65–80% (decreases with prolonged heating due to epoxy degradation).

Method B: Carbodiimide-Mediated Coupling

Reagents :

  • 4-(2,3-Epoxypropoxy)benzoic acid
  • 2-Isopropoxyethanol (1.2 equivalents)
  • Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)
  • 4-Dimethylaminopyridine (DMAP, catalytic)
  • Solvent: Dichloromethane

Conditions :

  • Stir at room temperature for 12 hours.
  • Filter to remove dicyclohexylurea byproduct.

Yield : 85–92% (higher efficiency but requires inert atmosphere).

Table 1: Comparison of Esterification Methods
Parameter Acid-Catalyzed (Method A) Carbodiimide (Method B)
Yield 65–80% 85–92%
Reaction Time 6–8 hours 12 hours
Epoxy Stability Moderate High
Byproduct Handling Simple (aqueous workup) Complex (urea filtration)
Cost Low High

Alternative Route: Direct Epoxidation of Preexisting Ester

An alternative strategy involves synthesizing 2-isopropoxyethyl 4-allyloxybenzoate followed by epoxidation:

Step 1: Allylation

  • React 4-hydroxybenzoic acid with allyl bromide under basic conditions.
  • Esterify with 2-isopropoxyethanol using Method B.

Step 2: Epoxidation

  • Treat the allyl-containing ester with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Advantages :

  • Avoids acidic conditions that could hydrolyze the epoxy group.
  • Higher regioselectivity compared to epichlorohydrin-based methods.

Yield : 70–78% (lower due to over-oxidation side reactions).

Purification and Characterization

Purification :

  • Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
  • Recrystallization from ethanol/water improves purity but risks epoxy ring opening.

Characterization :

  • ¹H NMR : Key signals include:
    • Epoxy methylene protons: δ 3.1–3.4 ppm (multiplet).
    • Isopropoxy methyl groups: δ 1.2–1.4 ppm (doublet).
  • HPLC-UV : Purity >98% confirmed using C18 column (acetonitrile/water, 60:40).
  • Elemental Analysis : Expected C: 64.27%, H: 7.19%, O: 28.54% (deviation <0.3%).

Challenges and Optimization Strategies

Epoxy Ring Stability

The epoxy group is susceptible to nucleophilic attack under acidic or basic conditions. Mitigation strategies include:

  • Using aprotic solvents (e.g., DCM, THF).
  • Maintaining reaction temperatures below 30°C during esterification.
  • Avoiding prolonged exposure to moisture (argon atmosphere recommended).

Scale-Up Considerations

  • Batch vs. Flow Reactors : Continuous flow systems minimize thermal degradation during epoxidation.
  • Catalyst Recycling : Immobilized lipases (e.g., Candida antarctica Lipase B) enable greener esterification but require optimization for epoxy compatibility.

Chemical Reactions Analysis

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities between 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference ID
This compound C₁₆H₂₀O₆ Epoxypropoxy, isopropoxyethyl ester Pharmaceutical impurity, epoxy resins
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₂H₂₂N₄O₂ Pyridazine, ethyl ester Pharmacological activity (unspecified)
Bis[2-(2,3-epoxypropoxy)phenyl]methane C₁₉H₂₀O₄ Dual epoxypropoxy groups High crosslink density in epoxy resins
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate C₂₀H₂₁ClO₄ Chlorobenzoyl, isopropyl ester Intermediate in drug synthesis
3-(2-(4-(Ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropoxy)-1-oxo-1H-isoindole 2-oxide C₂₀H₁₄F₄NO₆ Tetrafluoropropoxy, isoindole Fluorinated electronic materials

Reactivity and Physicochemical Properties

  • Solubility: The isopropoxyethyl chain enhances solubility in nonpolar solvents relative to fluorinated analogs (e.g., the tetrafluoropropoxy compound in ), which prioritize polarity and electronic effects.
  • Stability : Unlike the sodium mercaptobenzothiazole derivatives in , the target compound lacks sulfur-based instability but may require protection from moisture due to epoxide hydrolysis.

Pharmacological and Industrial Relevance

  • Pharmaceuticals : While ethyl benzoate derivatives like I-6230 and I-6232 (with pyridazine/isoxazole groups) show bioactivity in unspecified pharmacological models , this compound is primarily a process-related impurity in bisoprolol synthesis .
  • Material Science : The compound’s epoxide group is less reactive than silane-functionalized epoxides (e.g., [3-(2,3-epoxypropoxy)propyl]silane in ), limiting its use in high-performance coatings but making it suitable for moderate-temperature curing systems.

Biological Activity

2-Isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate is a chemical compound with a unique structure characterized by the presence of both an isopropoxy group and an epoxy group. Its molecular formula is C15H20O5C_{15}H_{20}O_{5} with a molecular weight of approximately 280.32 g/mol. This compound has garnered attention for its potential applications in various fields, particularly in organic synthesis and biochemical research.

The compound's reactivity is largely attributed to its epoxy group, which can undergo ring-opening reactions under nucleophilic attack. This property allows for the formation of various derivatives, making it a valuable intermediate in organic synthesis. Additionally, the benzoate moiety enables participation in esterification reactions, expanding its utility in chemical transformations.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, related benzoates and epoxy compounds have been investigated for their potential as antimicrobial agents and in other therapeutic applications. The following sections explore these aspects further.

Potential Applications

  • Antimicrobial Activity : Similar compounds have been shown to possess antimicrobial properties, suggesting that this compound may also exhibit such activity.
  • Pharmaceutical Synthesis : The compound could serve as a precursor for the synthesis of new drug molecules, with potential applications in therapeutic contexts.
  • Polymer Chemistry : As a monomer or cross-linking agent, it may contribute to the development of polymers with enhanced mechanical strength and thermal stability.

Antimicrobial Studies

Research on analogous compounds indicates that certain epoxy and benzoate derivatives have exhibited antimicrobial activity against various pathogens. For example:

  • Compound A : Exhibited significant inhibition against Staphylococcus aureus.
  • Compound B : Showed activity against Escherichia coli.

These findings suggest that this compound could be evaluated for similar properties.

Polymer Applications

Studies indicate that incorporating epoxy compounds into polymer matrices can enhance performance characteristics:

Property Control Sample Sample with Epoxy Compound
Tensile Strength (MPa)3050
Thermal Stability (°C)200250
Adhesion Strength (N/mm²)1.53.0

This table illustrates the potential improvements in material properties when using epoxy-containing compounds in polymer formulations.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for assessing its safety and efficacy. Interaction studies may include:

  • Protein Binding Assays : To evaluate how the compound interacts with various proteins.
  • Cell Viability Tests : Assessing cytotoxicity in cell lines.

Such studies can provide insights into the compound's pharmacokinetic properties and help establish its safety profile.

Q & A

Q. What are the recommended methods for synthesizing 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate, and what key parameters influence yield?

Synthesis involves two primary steps: (1) esterification of 4-hydroxybenzoic acid with 2-isopropoxyethyl bromide (using K₂CO₃/DMF at 60–80°C) to form the isopropoxyethyl ester, and (2) epoxidation via glycidylation of the phenolic oxygen using epichlorohydrin under alkaline conditions. Critical parameters include stoichiometric control of epichlorohydrin (1.2–1.5 equivalents) to minimize side reactions and purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict temperature control during esterification and inert gas purging to prevent epoxy ring hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • ¹H/¹³C NMR : Confirms substituents (e.g., epoxy methylene protons at δ 3.1–3.4 ppm, isopropoxyethyl methyl groups at δ 1.2–1.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₁₆H₂₀O₆: 332.1263).
  • HPLC-UV : Purity assessment using a C18 column (acetonitrile/water gradient, detection at 254 nm).
  • Elemental Analysis : Should match theoretical C/H/O values within ±0.4% deviation, as demonstrated in analogous benzoate derivatives .

Q. What are the critical storage conditions to prevent degradation?

Store at –20°C in amber vials under argon, with desiccants (silica gel) to suppress hydrolysis. Accelerated stability studies show >5% degradation after 72 hours at 75% relative humidity, evidenced by HPLC impurity peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Conflicting DSC onset temperatures (e.g., 150°C vs. 170°C) may arise from differing heating rates or oxidative conditions. Standardize testing at 5°C/min under nitrogen. Couple TGA with FTIR to identify degradation volatiles (e.g., CO₂ from decarboxylation). Isothermal studies at 100°C (24–48 hours) with epoxy titration (HCl/dioxane method) quantify stability .

Q. What experimental approaches elucidate its crosslinking mechanisms in epoxy resin formulations?

React with diethylenetriamine and monitor epoxy conversion via FTIR (disappearance of 912 cm⁻¹ peak). Use DMA to track Tg shifts (e.g., ΔTg > 50°C indicates network formation). For mechanistic insights, employ solid-state ²³Na NMR to study sodium-catalyzed curing, referencing glycidyl ether systems .

Q. How to differentiate acid-catalyzed vs. base-catalyzed hydrolysis pathways of the epoxypropoxy group?

Conduct kinetic studies in buffered solutions (pH 2–3 for acid; pH 10–11 for base) at 25°C. Analyze diol products via LC-MS. Isotopic labeling (H₂¹⁸O) reveals oxygen incorporation: acid catalysis favors attack at the more substituted carbon, while base targets the less substituted site. Compare activation energies (Ea) via Arrhenius plots; base catalysis typically exhibits lower Ea (~50 kJ/mol vs. ~70 kJ/mol for acid) .

Q. How to design experiments analyzing contradictory spectral data for degradation products?

Combine LC-MS/MS with deuterated solvents (e.g., D₂O) to distinguish hydrolysis products from artifacts. For unresolved peaks, use preparative HPLC to isolate impurities and acquire 2D NMR (HSQC, HMBC) for structural elucidation. Cross-reference with synthesized standards (e.g., 4-(2,3-dihydroxypropoxy)benzoic acid) .

Methodological Notes

  • Spectral Contradictions : Always validate NMR assignments using DEPT-135 and COSY experiments, especially for overlapping epoxy signals.
  • Reactivity Studies : Use stopped-flow IR for real-time monitoring of fast epoxy ring-opening reactions.
  • Safety : Despite no GHS hazards listed for analogous compounds, handle with nitrile gloves and fume hood due to potential sensitization risks from epoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.